4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate
Overview
Description
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate is a useful research compound. Its molecular formula is C23H16N2O6 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.10083623 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular and Supramolecular Structures
Research by Trujillo-Ferrara et al. (2006) on isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts reveals insights into the molecular and supramolecular structures directed by C-H...X (X = O and π) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions. This study provides a foundation for understanding how similar compounds might interact at a molecular level, offering potential pathways for designing materials or drugs with specific molecular recognition capabilities Trujillo-Ferrara et al., 2006.
Reactivity and Synthesis Applications
In a different study, the reactivity of amine functions grafted to carbon fiber surfaces by tetraethylenepentamine is explored. This research demonstrates how surface modification techniques can introduce functional groups, such as amide bonds at carboxyl and ester sites, which could be relevant for developing advanced materials with specific surface characteristics Pittman et al., 1997.
Potential Biological Activity
A study on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents highlights the process of creating compounds that can influence biological processes, such as oxygen transport in blood. This research shows how the modification of molecular structures can lead to significant biological effects, potentially opening avenues for therapeutic applications Randad et al., 1991.
Flavor Generation
The generation of Swiss cheese flavor components through the reaction of amino acids with carbonyl compounds illustrates an application in food science, where understanding the chemical basis of flavor can lead to the development of new food products or enhancements Griffith & Hammond, 1989.
Properties
IUPAC Name |
[4-[[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-13(26)30-16-6-2-14(3-7-16)21(27)24-15-4-8-17(9-5-15)31-18-10-11-19-20(12-18)23(29)25-22(19)28/h2-12H,1H3,(H,24,27)(H,25,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJHCIOQDFFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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